molecular formula C15H16ClNO3S B4388024 N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B4388024
M. Wt: 325.8 g/mol
InChI Key: PEEKFADMKDIYTJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group, an ethoxy group, and a methyl group.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-3-20-15-9-8-12(10-11(15)2)21(18,19)17-14-7-5-4-6-13(14)16/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEKFADMKDIYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline, 4-ethoxy-3-methylbenzenesulfonyl chloride, and a suitable base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: The 2-chloroaniline is added dropwise to a solution of 4-ethoxy-3-methylbenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antibacterial Agents: Explored for its potential as an antibacterial agent due to its sulfonamide moiety.

    Anti-inflammatory Agents: Investigated for its anti-inflammatory properties in various biological assays.

Industry:

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
  • N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
  • N-(2-chlorophenyl)-3-methylbenzenesulfonamide

Comparison:

  • N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
  • The presence of the ethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
  • The methyl group can affect the electronic properties of the benzene ring, altering the compound’s reactivity in substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
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N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

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